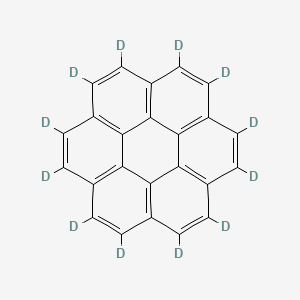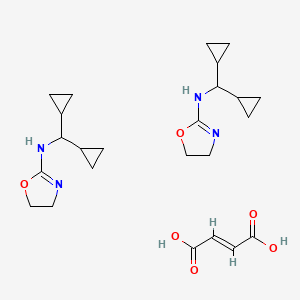
Coronene-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coronene-d12 is an isotopologue of coronene, a polycyclic aromatic hydrocarbon (PAH) consisting of 24 carbon atoms arranged in a hexagonal pattern. In this compound, all hydrogen atoms are replaced by deuterium atoms, giving it the chemical formula C24D12 . This compound is known for its aromatic stability and unique properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Coronene-d12 is a deuterium-labeled version of Coronene . It is primarily used in scientific research and drug development processes . .
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coronene-d12 is synthesized through organic synthesis techniques. One common method involves the use of deuterated reagents in the synthesis of coronene. For instance, a suitable diazonium salt can react with deuterated benzene under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the cost of deuterated reagents. it can be produced in laboratories using advanced organic synthesis techniques and deuterium exchange reactions .
Chemical Reactions Analysis
Types of Reactions
Coronene-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: It can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated coronene derivatives.
Substitution: Halogenated coronene derivatives.
Scientific Research Applications
Coronene-d12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties of PAHs and their reactions.
Biology: Employed in studies of biological systems to understand the behavior of PAHs in living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in metabolic studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Coronene: The non-deuterated form of coronene-d12.
Hexabenzobenzene: Another PAH with a similar structure.
Dibenzo(ghi,pqr)perylene: A larger PAH with additional fused benzene rings.
Uniqueness
This compound is unique due to the replacement of hydrogen atoms with deuterium, which can alter its physical and chemical properties. This isotopic substitution makes it valuable in studies requiring isotopic labeling, such as tracing chemical pathways and studying reaction mechanisms .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-AQZSQYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C1C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C7=C6C3=C(C(=C2[2H])[2H])C(=C7[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the impact of deuteration on coronene's stability under electron beams?
A1: [] Replacing hydrogen atoms in coronene with deuterium significantly enhances its stability under high-energy electron beams used in transmission electron microscopy (HRTEM). This increased stability stems from the reduced kinetic energy transfer from the electron beam to the heavier deuterium atoms and the higher bond dissociation energy of C-D bonds. This allows for longer and more precise HRTEM analyses of coronene-d12 compared to coronene-h12. For example, this compound demonstrates a more than two-fold increase in stability compared to coronene-h12, allowing for more precise inter-molecular spacing analysis and molecular orientation measurements. (See: )
Q2: How does the temperature affect the fluorescence and phosphorescence properties of this compound in a polymer matrix?
A2: [] When embedded in poly(methylmethacrylate), the fluorescence lifetime of this compound, unlike other PAHs, remains relatively stable across varying temperatures. This contrasts with coronene-h12, which also exhibits temperature-independent fluorescence lifetime. This suggests that deuteration might play a role in minimizing temperature-dependent quenching processes in coronene. (See: )
Q3: How does deuteration influence the room-temperature phosphorescence of coronene in specific host materials?
A3: [] Incorporating this compound into cage-like sodalite-type porous organic salts (s-POSs) with a moderate iodine atom density (0.55 gcm−3) leads to a simultaneous enhancement of both phosphorescence lifetime (1.1 times) and quantum efficiency (1.6 times) compared to coronene-h12. This improvement stems from the combined effects of the external heavy atom effect from iodine and the reduced non-radiative deactivation via C-D stretching vibration (isotope effect) in this compound. (See: )
Q4: What insights into the vibrational structure of this compound are gained from its fluorescence excitation and dispersed fluorescence spectra?
A4: [] Analysis of the fluorescence excitation and dispersed fluorescence spectra of jet-cooled this compound, assuming a planar and sixfold symmetric (D6h) structure, reveals that its S1 state corresponds to B2u1. Similar to benzene, the spectra exhibit numerous vibronic bands attributed to e2g fundamental and their combination bands with a1g vibrations. Interestingly, each e2g mode displays distinct band shapes (rotational envelopes), indicating shifts and splitting of degenerate rotational levels due to Coriolis interaction. (See: )
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)



![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)







